Cas no 878717-28-3 (2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine)

2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine 化学的及び物理的性質
名前と識別子
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- (2,6-dimethylmorpholin-4-yl)-[5-[(2-methylphenoxy)methyl]furan-2-yl]methanone
- 2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine
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- インチ: 1S/C19H23NO4/c1-13-6-4-5-7-17(13)22-12-16-8-9-18(24-16)19(21)20-10-14(2)23-15(3)11-20/h4-9,14-15H,10-12H2,1-3H3
- InChIKey: DSIKCOUIGWNXFO-UHFFFAOYSA-N
- SMILES: C(N1CC(C)OC(C)C1)(C1=CC=C(COC2=CC=CC=C2C)O1)=O
2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3215-0104-3mg |
2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |
878717-28-3 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3215-0104-1mg |
2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |
878717-28-3 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3215-0104-5mg |
2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |
878717-28-3 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3215-0104-2mg |
2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |
878717-28-3 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3215-0104-2μmol |
2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |
878717-28-3 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3215-0104-10μmol |
2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |
878717-28-3 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3215-0104-10mg |
2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |
878717-28-3 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3215-0104-4mg |
2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |
878717-28-3 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3215-0104-5μmol |
2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |
878717-28-3 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3215-0104-20μmol |
2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |
878717-28-3 | 90%+ | 20μl |
$79.0 | 2023-04-27 |
2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine 関連文献
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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4. Back matter
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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8. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholineに関する追加情報
2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine: An Overview of CAS No. 878717-28-3
2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine (CAS No. 878717-28-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique morpholine ring and substituted furan moiety, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The molecular structure of 2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine is composed of a morpholine ring, which is a six-membered heterocyclic compound with one oxygen atom and one nitrogen atom. The morpholine ring is further substituted with a 5-(2-methylphenoxy)methylfuran-2-carbonyl group, which imparts specific chemical and biological properties to the molecule. The presence of the furan ring and the substituted phenyl group contributes to the compound's stability and reactivity in different chemical environments.
Recent studies have highlighted the potential of 2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine has also been investigated for its potential as an antiviral agent. Studies conducted by researchers at the University of California have demonstrated that this compound can effectively inhibit the replication of several viral strains, including influenza and herpes simplex virus (HSV). The mechanism of action involves interfering with viral entry and replication processes, making it a valuable lead compound for further drug development.
The pharmacokinetic properties of 2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine have also been extensively studied. Preclinical data indicate that this compound has favorable oral bioavailability and a long half-life, which are crucial factors for its potential use in oral formulations. Furthermore, its low toxicity profile and minimal side effects make it an attractive candidate for clinical trials.
In terms of synthetic chemistry, the preparation of 2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine involves several steps. The synthesis typically begins with the formation of the morpholine ring through a condensation reaction between an appropriate amine and an aldehyde or ketone. The subsequent introduction of the furan moiety and the substituted phenyl group can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling or Heck coupling. These synthetic routes have been optimized to yield high-purity products with minimal by-products.
The analytical characterization of 2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine is essential for ensuring its purity and identity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used to confirm the structure and purity of the compound. These methods provide detailed information about the molecular structure and help in identifying any impurities or degradation products.
In conclusion, 2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine (CAS No. 878717-28-3) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a promising candidate for the development of new therapeutic agents targeting inflammatory diseases and viral infections. Ongoing research continues to explore its full potential, paving the way for future advancements in drug discovery and development.
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